molecular formula C23H21FN4S B2610323 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE CAS No. 726159-84-8

1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B2610323
CAS No.: 726159-84-8
M. Wt: 404.51
InChI Key: NWQDNJIIOHQEAG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a thieno[2,3-d]pyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and a 5-(4-methylphenyl)-thieno[2,3-d]pyrimidine moiety at the 4-position. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes and receptors such as kinases and G protein-coupled receptors (GPRs) . The 4-fluorophenyl and 4-methylphenyl substituents likely enhance lipophilicity and influence target selectivity, as seen in related analogs .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-16-2-4-17(5-3-16)20-14-29-23-21(20)22(25-15-26-23)28-12-10-27(11-13-28)19-8-6-18(24)7-9-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDNJIIOHQEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Substitution Reactions: Introduction of the fluorophenyl and methylphenyl groups through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Piperazine Introduction: The final step often involves the reaction of the intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of palladium or other metal catalysts.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to Receptors: Acting as agonists or antagonists.

    Inhibit Enzymes: Blocking the activity of specific enzymes.

    Modulate Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Source
Target Compound 4-Fluorophenyl (1-position), 5-(4-methylphenyl)thienopyrimidine C₂₃H₂₀FN₃S 393.48 Not explicitly reported (potential kinase/GPR modulation inferred) N/A
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazinyl}thieno[2,3-d]pyrimidine 5-(4-chlorophenyl), bulky bis-arylpiperazine C₂₉H₂₃Cl₂N₃S 540.48 GPR55 antagonist (inferred from structural class)
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide C₁₈H₁₇ClN₄OS 388.87 Unknown (carboxamide may enhance solubility)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenylpiperazine, 6-methyl C₂₃H₁₇Cl₂FN₄S 503.38 Farnesyl pyrophosphate synthase inhibition (structural analogy)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 3-Methylphenylpiperazine C₂₃H₂₁ClN₄S 436.95 Kinase inhibition (hypothesized)

Research Findings and Implications

  • SAR Insights : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl analogs (), while the 4-methylphenyl may increase membrane permeability .
  • Further in vitro assays are needed to validate these hypotheses.

Biological Activity

1-(4-Fluorophenyl)-4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine, commonly referred to as compound 726159-84-8, is a synthetic piperazine derivative that has garnered attention due to its potential therapeutic applications. The compound's unique structure combines both piperazine and thieno[2,3-d]pyrimidine moieties, which are known for their diverse biological activities.

  • Molecular Formula : C23H21FN4S
  • CAS Number : 726159-84-8
  • Molecular Weight : 404.50 g/mol

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

  • Anticancer Activity : Preliminary studies indicate that piperazine derivatives exhibit significant antitumor effects. Specifically, the compound has been tested against various cancer cell lines, demonstrating potential antiproliferative properties.
  • Neurological Effects : The piperazine scaffold is associated with interactions with aminergic receptors, which may suggest its utility in treating neurological disorders. For instance, related compounds have shown affinity for dopamine receptors, implicating potential applications in neuropharmacology.
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

Anticancer Studies

In a study evaluating the cytotoxic effects of piperazine derivatives, it was found that certain compounds exhibited significant cell death in K562 leukemic cells via necroptotic signaling pathways. The study highlighted that the introduction of specific substituents on the piperazine ring can enhance anticancer activity .

CompoundIC50 (µM)Mechanism of Action
LQFM01825Necroptosis
Compound X30Apoptosis

Neurological Activity

Research has indicated that derivatives of piperazine can bind effectively to dopamine receptors, suggesting their potential use in treating conditions such as schizophrenia and depression. For example, a related compound demonstrated an IC50 value of approximately 0.013 µM against MAO-B, indicating potent inhibitory activity that could be leveraged for therapeutic benefits .

Pharmacological Implications

The pharmacological implications of this compound are promising:

  • Therapeutic Applications : Potential applications include treatment strategies for various cancers and neurological disorders.
  • Drug Development : The compound serves as a lead candidate for further development due to its favorable binding profiles and biological activities.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurityReference
1DMF, K2_2CO3_3, 80°C, 12h55%>95%
2Silica gel chromatography (10% MeOH/NH4_4OH)N/A99%

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions on the piperazine and thienopyrimidine moieties. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the methylphenyl group on the thienopyrimidine ring appears as a singlet .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode for [M+H]+^+ ion).

X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, particularly for piperazine conformations .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:
Advanced optimization strategies include:

Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, stoichiometry) .

Machine Learning : Apply Bayesian optimization to predict optimal conditions from limited experimental data, reducing trial-and-error approaches .

Parallel Synthesis : Screen multiple conditions simultaneously (e.g., varying bases or catalysts) to identify high-yield pathways efficiently .

Q. Table 2: Bayesian Optimization Parameters

VariableRange TestedOptimal ValueYield Improvement
Temperature60–100°C85°C+22%
Solvent (DMF:THF)1:1 to 1:31:2+15%

Advanced: How should conflicting biological activity data be resolved?

Methodological Answer:
Contradictory results often arise from impurities or assay variability. Mitigation steps:

Purity Validation : Re-purify the compound using HPLC (>99% purity) and confirm with thermogravimetric analysis (TGA) to rule out solvent residues .

Orthogonal Assays : Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular uptake) to isolate mechanism-specific effects .

Batch Consistency : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidative byproducts .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Systematic Substituent Variation : Synthesize analogs with modifications to the fluorophenyl (e.g., chloro, methoxy) or methylphenyl (e.g., ethyl, trifluoromethyl) groups .

Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase domains or GPCRs .

Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic interactions using tools like Schrödinger’s Phase .

Q. Table 3: SAR Data Example

Analog ModificationTarget IC50_{50} (nM)Selectivity (vs. D3 Receptor)
4-Fluorophenyl12 ± 210-fold
4-Chlorophenyl8 ± 15-fold

Advanced: How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .

Solution Stability : Monitor degradation in common solvents (e.g., DMSO, PBS) via HPLC over 72 hours .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

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